An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol
An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties, safety considerations, and analytical methodologies pertinent to (2,5-Difluoro-4-methylphenyl)methanol, intended to support its application in research and development.
While comprehensive experimental data for this specific molecule is not widely available in public databases, this guide synthesizes the available information and provides expert insights based on analogous structures and general principles of organic chemistry.
Chemical Identity and Core Properties
The fundamental identifying information for (2,5-Difluoro-4-methylphenyl)methanol is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2,5-Difluoro-4-methylphenyl)methanol | - |
| Synonyms | 2,5-Difluoro-4-methylbenzyl alcohol | - |
| CAS Number | 252004-43-6 | |
| Molecular Formula | C₈H₈F₂O | |
| Molecular Weight | 158.15 g/mol |
Structural Representation:
Figure 1. Chemical structure of (2,5-Difluoro-4-methylphenyl)methanol.
Physicochemical Properties: An Area for Investigation
For scientists and researchers, the determination of these properties is a critical first step in the compound's characterization and subsequent application. The following section outlines the standard methodologies for these experimental determinations.
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as a guide for the experimental determination of the key physical properties of (2,5-Difluoro-4-methylphenyl)methanol.
1. Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method provides a precise determination of the melting range.
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Methodology:
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A small, dry sample of (2,5-Difluoro-4-methylphenyl)methanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Causality: A narrow melting range is indicative of a pure compound. Impurities typically broaden and depress the melting range.
2. Boiling Point Determination (Microscale Method)
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample sizes, a microscale method is appropriate.
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Methodology:
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A small amount of the liquid sample is placed in a small test tube.
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A sealed capillary tube (sealed at one end) is inverted and placed into the test tube.
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The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
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The apparatus is then allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Causality: This method relies on the principle that the vapor pressure inside the capillary equals the external pressure at the boiling point.
3. Density Determination (Pycnometer Method)
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Principle: Density is the mass of a substance per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid.
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Methodology:
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The mass of a clean, dry pycnometer is determined.
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The pycnometer is filled with the sample, and its mass is measured.
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The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured.
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The volume of the pycnometer, and subsequently the density of the sample, can be calculated.
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Causality: The accuracy of this method depends on the precise measurement of mass and the temperature control, as density is temperature-dependent.
4. Solubility Assessment
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Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative and semi-quantitative assessment is crucial for handling and reaction setup.
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Methodology:
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A small, measured amount of (2,5-Difluoro-4-methylphenyl)methanol is added to a known volume of various solvents (e.g., water, methanol, ethanol, acetone, toluene, dichloromethane) in separate vials.
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The mixtures are agitated at a constant temperature.
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Solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
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For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
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Causality: The "like dissolves like" principle is a good starting point for predicting solubility. The polar alcohol group suggests solubility in polar solvents, while the fluorinated aromatic ring will influence its solubility in non-polar organic solvents.
Figure 2. Workflow for the experimental determination of key physical properties.
Spectroscopic Characterization: Predicted and Expected Data
While experimental spectra for (2,5-Difluoro-4-methylphenyl)methanol are not available in the searched literature, predictions based on its structure can be made to aid in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the hydroxyl proton (OH), and the methyl protons (CH₃). The coupling of the aromatic protons with the two fluorine atoms will result in complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the substitution pattern on the aromatic ring, showing two distinct signals for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic ring and the methyl and methylene groups around 2850-3100 cm⁻¹.
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C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.
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Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Safety, Handling, and Storage
In the absence of a specific Safety Data Sheet (SDS) for (2,5-Difluoro-4-methylphenyl)methanol, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on the general properties of similar aromatic alcohols and fluorinated compounds.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
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Store in a cool, dry, and well-ventilated area.
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Keep the container tightly closed.
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Store away from incompatible materials such as strong oxidizing agents.
Disposal:
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Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(2,5-Difluoro-4-methylphenyl)methanol is a compound with potential for a wide range of applications in scientific research and development. While there is a current lack of comprehensive data on its physical properties, this guide provides a framework for its safe handling and outlines the necessary experimental procedures for its full characterization. The insights and protocols presented herein are intended to empower researchers to confidently work with this novel molecule and unlock its potential in their respective fields.
References
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ChemBK. (2,5-Difluoro-4-methylphenyl)methanol. Retrieved from [Link]

